molecular formula C12H13NO B13322811 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine

1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine

Cat. No.: B13322811
M. Wt: 187.24 g/mol
InChI Key: ALIAXSMHEBWZNN-UHFFFAOYSA-N
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Description

1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine is a complex organic compound known for its unique structural properties It is a derivative of naphthalene, featuring a cyclopropane ring fused to the naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine typically involves multiple steps, starting with the preparation of the naphthalene precursor The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds as reagents

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, controlled temperature.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological molecules, including enzymes and receptors, which can provide insights into its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

    1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanoic acid: Contains a carboxylic acid group instead of a methanamine group.

Uniqueness: 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine is unique due to its specific structural features, including the presence of both a cyclopropane ring and a methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxamide

InChI

InChI=1S/C12H13NO/c13-12(14)11-9-6-5-7-3-1-2-4-8(7)10(9)11/h1-4,9-11H,5-6H2,(H2,13,14)

InChI Key

ALIAXSMHEBWZNN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1C3C(=O)N

Origin of Product

United States

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